molecular formula C8H13N5O B1356604 4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS No. 5767-36-2

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Cat. No. B1356604
CAS RN: 5767-36-2
M. Wt: 195.22 g/mol
InChI Key: XWDNLTCJJYYYCI-UHFFFAOYSA-N
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Description

“4-(6-Hydrazinylpyrimidin-4-yl)morpholine” is a heterocyclic compound. It has a CAS Number of 5767-36-2 and a molecular weight of 195.22 . The IUPAC name for this compound is 4-(6-hydrazino-4-pyrimidinyl)morpholine .


Molecular Structure Analysis

The InChI code for “4-(6-Hydrazinylpyrimidin-4-yl)morpholine” is 1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(6-Hydrazinylpyrimidin-4-yl)morpholine” is a solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Antimicrobial and Antiurease Activities

4-(6-Hydrazinylpyrimidin-4-yl)morpholine derivatives have shown notable antimicrobial and antiurease activities. For instance, Bektaş et al. (2012) synthesized new morpholine derivatives containing an azole nucleus and found that some compounds exhibited activity against M. smegmatis, C. albicans, and S. cerevisiae at high concentrations, with one compound showing significant enzyme inhibition activity (Bektaş et al., 2012).

Synthesis of Heterocyclic Systems

Karimian and Karimi (2020) reported the synthesis of novel heterocyclic systems incorporating 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. They focused on the development of compounds with potential biological activity, highlighting the versatility of this chemical structure in creating diverse biologically active compounds (Karimian & Karimi, 2020).

Development of Novel Antimicrobials

Desai et al. (2016) explored the synthesis of derivatives containing 4-(6-Hydrazinylpyrimidin-4-yl)morpholine with a focus on antimicrobial properties. Their study involved evaluating the in vitro antimicrobial activity of these compounds against various bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobials (Desai, Patel, & Dave, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-morpholin-4-ylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDNLTCJJYYYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539192
Record name 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

CAS RN

5767-36-2
Record name 4-(6-Hydrazinyl-4-pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5767-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Morpholin-4-ylpyrimidin-4-yl)hydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-hydrazinopyrimidin-4-yl)morpholine
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Synthesis routes and methods I

Procedure details

53.0 g (0.27 mol) of 4-(6-chloropyrimidin-4-yl)morpholine are initially charged in 260 ml of ethanol. 132.9 g (2.7 mol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is cooled to RT, and half of the solvent is removed by distillation. The mixture is then cooled to 0° C., and the solid formed is filtered off. The solid is washed with cold ethanol and initially air-dried and then dried under reduced pressure.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
132.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), tert-butyl carbazate (280 mg, 2.1 mmol) and Hunig's base (453 μL, 2.6 mmol) in ethanol (3 ml) was stirred at 120° C. for 1 hour under microwave condition. After morpholine (700 μL, 8 mmol) was added, the mixture was then resubmitted to the same microwave condition for another hour. Evaporation of solvent under vacuum gave a white solid which was treated with TFA (3 ml) in DCM (3 ml) for 20 min. After evaporation of solvent, the residue was redissolved in methanol. Treatment with solid NaHCO3 removed the traces of TFA that might have been left over. Filtration followed by evaporation of the solvent gave a residue which was submitted to reverse-phase HPLC purification to produce (6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine (200 mg, 1 mmol, 50% in 3 steps) as a white solid. MH+196. Alternatively, the same compound may be generated by stirring a solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), morpholine (280 mg, 2.1 mmol) and diisopropylethylamine (453 μL, 2.6 mmol) in ethanol (3 ml) for one hour. After addition of hydrazine (370 μL, 6 mmol), the mixture was stirred at 120° C. for 1 hour under microwave condition. After evaporation of the solvent, the compound was dissolved in DMSO before submitted to prep HPLC purificaton which then gave 6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine. MH+196.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
453 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wu, N Wang, Y Lei, T Hu, Q You, X Zhang - Medchemcomm, 2016 - pubs.rsc.org
Patients with chronic kidney diseases (CKD) always suffer from anemia with severe impacts on their quality of life. Erythropoiesis-stimulating agents (ESAs) are the main drugs in clinical …
Number of citations: 13 pubs.rsc.org

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